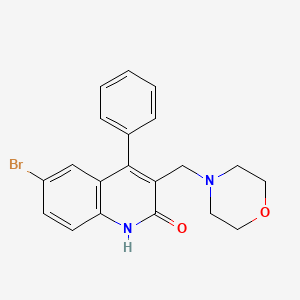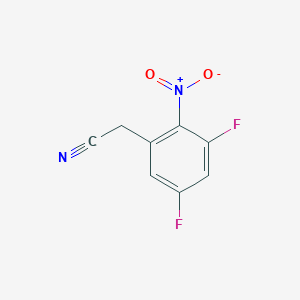
4-chloro-N-propyl-N'-tosylbenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-propyl-N'-tosylbenzimidamide, also known as TCB-2, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential use in scientific research as a selective agonist for the 5-HT2A receptor. The 5-HT2A receptor is a subtype of the serotonin receptor, which is involved in various physiological and psychological processes such as mood regulation, cognition, and perception.
Wissenschaftliche Forschungsanwendungen
Apoptosis Inducers in Cancer Research
- A cell- and caspase-based apoptosis induction assay was developed for discovering apoptosis inducers, including various compounds similar to 4-chloro-N-propyl-N'-tosylbenzimidamide. This method is pivotal in anticancer drug research, helping in the identification of potential drugs, understanding signaling pathways, and identifying druggable targets (Cai, Drewe, & Kasibhatla, 2006).
Photocatalytic Water Detoxification
- The compound was used as a model in research on photocatalytic properties of industrial TiO2 catalysts, comparing their efficiencies in treating contaminated waters. This is crucial for developing methods to treat water contaminated with industrial pollutants (Guillard et al., 1999).
Wastewater Treatment Technologies
- A new reactor design using titanium dioxide-coated fused-silica glass fibers for wastewater treatment was described, using 4-chlorophenol (a similar compound) as the test compound. This research is significant for advancing wastewater treatment methods (Hofstadler, Bauer, Novalic, & Heisler, 1994).
Chemical Synthesis and Reactivity
- Studies on the reactivity of chloro-phenyldiazirines, compounds related to 4-chloro-N-propyl-N'-tosylbenzimidamide, have been conducted. This research provides insights into the mechanisms and pathways of reactions involving similar compounds, which is vital for organic synthesis (Martinů & Dailey, 2006).
Catalysis and Ligand Interactions
- Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, involving compounds structurally related to 4-chloro-N-propyl-N'-tosylbenzimidamide, has been conducted. This is significant for understanding the interactions in catalysis and the development of new catalysts (Lai et al., 1999).
Chemical Modification and Synthesis Techniques
- Suzuki–Miyaura cross-coupling approaches have been used to synthesize derivatives of compounds like 4-chloro-8-tosyloxyquinoline, offering new pathways and methods in the synthesis of complex organic molecules (Heiskanen & Hormi, 2009).
Optical Properties and Device Applications
- Novel compounds showing nonlinear optical absorption have been synthesized and investigated, including compounds similar to 4-chloro-N-propyl-N'-tosylbenzimidamide. Such research is crucial for the development of optical devices like limiters (Rahulan et al., 2014).
Sensor Development for Environmental Monitoring
- A study on a photoelectrochemical sensor based on a heterojunction for detecting chlorinated organic pollutants highlights the role of similar compounds in environmental monitoring and pollution detection (Yan et al., 2019).
Eigenschaften
IUPAC Name |
4-chloro-N-(4-methylphenyl)sulfonyl-N'-propylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-12-19-17(14-6-8-15(18)9-7-14)20-23(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFCSJPAMDOUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-propyl-N'-tosylbenzimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Thiophen-3-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2466713.png)
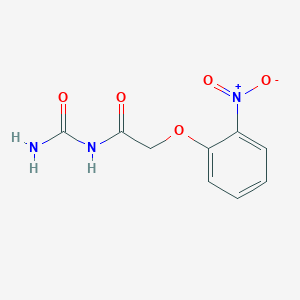
![1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466716.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)
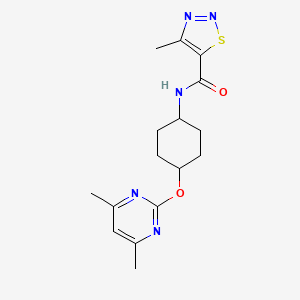
![4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid](/img/structure/B2466724.png)
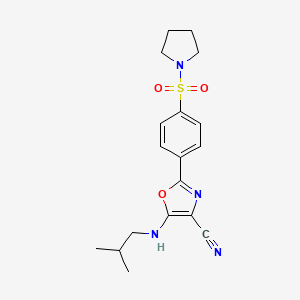
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)
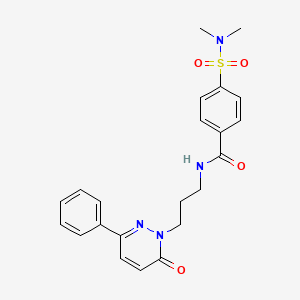
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)
